molecular formula C21H22N2O5 B1365505 (S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid CAS No. 283160-17-8

(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid

Cat. No.: B1365505
CAS No.: 283160-17-8
M. Wt: 382.4 g/mol
InChI Key: GMXKYUGMPJITQT-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid (CAS: 283160-17-8) is a specialized amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group and a carbamoyl side chain. Its molecular formula is C21H22N2O5, with a molecular weight of 382.41 g/mol . The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its base-labile nature, enabling selective deprotection under mild conditions. The carbamoyl moiety enhances hydrogen-bonding capacity, influencing peptide solubility and structural stability. This compound is primarily employed in synthesizing asparagine analogs and complex peptides requiring orthogonal protection strategies .

Properties

IUPAC Name

(3S)-6-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c22-19(24)10-9-13(11-20(25)26)23-21(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H2,22,24)(H,23,27)(H,25,26)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXKYUGMPJITQT-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426594
Record name Fmoc-beta-Homogln-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283160-17-8
Record name Fmoc-beta-Homogln-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from the corresponding amino acid or amino acid derivative, such as 5-aminopentanoic acid or beta-homoglutamine derivatives. The key step is the selective protection of the amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal.

Stepwise Preparation Procedure

Step 1: Starting Material Preparation

  • The precursor, 5-aminopentanoic acid or a related amino acid derivative, is dissolved in an aqueous basic solution such as sodium bicarbonate to neutralize the amino group and facilitate the reaction.

Step 2: Fmoc Protection Reaction

  • The Fmoc group is introduced by reacting the amino acid with the Fmoc-succinimidyl ester (Fmoc-OSu) or 9-fluorenylmethyl chloroformate under mild conditions at room temperature.
  • The reaction is typically carried out in a biphasic mixture of water and an organic solvent such as dioxane or dimethylformamide (DMF).
  • The reaction mixture is stirred overnight to ensure complete conversion.
  • After completion, the mixture is acidified to precipitate the Fmoc-protected amino acid, which is then filtered, washed, and dried to yield the product.

Step 3: Purification

  • The crude product is purified by recrystallization from suitable solvents (e.g., ethyl acetate) or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.

Step 4: Optional Amide Formation

  • To obtain the carbamoyl derivative, the carboxylic acid group can be converted into an amide by reaction with ammonia or amine sources under coupling conditions using reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
  • This step is often performed in DMF at room temperature, followed by purification.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Fmoc Protection Fmoc-OSu, NaHCO3 (aq), dioxane, rt, overnight 79-87 Mild conditions preserve stereochemistry and functionality
Amide Formation (Carbamoyl) HATU, DIPEA, DMF, rt, 1-2 h 80-85 Efficient coupling with minimal racemization
Purification Recrystallization or preparative RP-HPLC >95 Ensures high purity for peptide synthesis applications

Detailed Research Findings

  • Stereochemical Integrity: The use of mild bases like sodium bicarbonate and room temperature conditions during Fmoc protection ensures retention of the (S) stereochemistry at the amino acid center.
  • Fmoc Group Stability: The Fmoc group introduced is stable under acidic conditions but can be selectively removed under mild basic conditions (e.g., 20% piperidine in DMF), which is essential for stepwise peptide synthesis.
  • Coupling Efficiency: Use of coupling reagents such as HATU and DIPEA enhances amide bond formation efficiency and reduces side reactions, which is critical for the carbamoyl amide formation on the pentanoic acid backbone.
  • Purification Techniques: Preparative RP-HPLC is preferred for final purification to achieve the required purity, especially for pharmaceutical or peptide synthesis purposes.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Purpose Yield Range Purification Method
Amino Acid Neutralization Sodium bicarbonate aqueous solution Prepare amino acid for reaction N/A N/A
Fmoc Protection Fmoc-OSu or 9-fluorenylmethyl chloroformate, dioxane/water, rt, overnight Protect amino group 79-87% Filtration, recrystallization, RP-HPLC
Amide Formation HATU, DIPEA, DMF, rt Convert acid to carbamoyl amide 80-85% RP-HPLC
Final Purification Preparative RP-HPLC or recrystallization Purify final compound >95% purity RP-HPLC, recrystallization

Chemical Reactions Analysis

Types of Reactions

(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid undergoes several types of chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

    Substitution Reactions: The carbamoyl group can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used to modify the carbamoyl group.

Major Products Formed

    Peptides: The primary products formed from coupling reactions are peptides, which can be further elongated or modified.

    Modified Amino Acids: Substitution reactions can yield various modified amino acids with different functional groups.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds related to (S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid exhibit anti-inflammatory activities. For instance, a study highlighted the efficacy of N-(fluorenyl-9-methoxycarbonyl) amino acids in reducing inflammation in animal models of arthritis and dermatitis. These compounds inhibited T-lymphocyte activation and leukocyte infiltration, suggesting their potential as therapeutic agents for inflammatory diseases .

Cancer Research

The compound's structure is conducive to modifications that enhance its anticancer properties. Its analogs have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including melanoma and breast cancer. The incorporation of the fluorenyl group may improve the bioavailability and specificity of these compounds in targeting cancer cells .

Solid-phase Peptide Synthesis

This compound can be utilized as a building block in solid-phase peptide synthesis (SPPS). Its fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides and proteins .

Modification for Enhanced Activity

Researchers are exploring various modifications to the structure of this compound to enhance its pharmacological profile. By altering the side chains or introducing additional functional groups, scientists aim to improve its efficacy against specific biological targets or increase its solubility in biological environments .

In Vivo Studies on Inflammation

A pivotal study demonstrated that a related compound effectively blocked neutrophil recruitment in inflammatory models without affecting bone marrow progenitor cells or overall white blood cell counts. This suggests a targeted mechanism that could lead to fewer side effects compared to traditional anti-inflammatory drugs .

Antitumor Activity Assessment

In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cell lines through mechanisms involving mitochondrial dysfunction and apoptosis induction. These findings support further investigation into their potential as chemotherapeutic agents .

Data Summary Table

Application AreaSpecific Use CasesFindings/Comments
Anti-inflammatoryArthritis, dermatitisEffective in reducing inflammation without myelotoxicity
Cancer researchAntitumor activityInduces apoptosis and inhibits proliferation in cancer cell lines
Peptide synthesisSolid-phase peptide synthesisUtilizes Fmoc protection for selective deprotection

Mechanism of Action

The mechanism of action of (S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptides.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related Fmoc-protected derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups/Modifications Key Applications/Notes
(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid 283160-17-8 C21H22N2O5 382.41 Fmoc-protected amino group, carbamoyl side chain Peptide synthesis, asparagine analogs
(R)-3-[(9H-Fluorene-9-ylmethoxycarbonyl)amino]-5-(methylthio)pentanoic acid (Fmoc-β-HoMet-OH) N/A C21H23NO4S 401.48 Fmoc-protected amino group, methylthio side chain Methionine analogs, redox studies
(S)-5-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic acid 201048-68-2 C28H28N2O6 488.53 Dual Fmoc and benzyloxycarbonyl (Z) protection Orthogonal peptide synthesis
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C21H22N2O4 366.41 Fmoc-protected piperazine acetic acid Linker in drug design, conjugation
Key Observations:

Side-Chain Modifications :

  • The carbamoyl group in the target compound distinguishes it from analogs like Fmoc-β-HoMet-OH, which has a methylthio group for redox activity .
  • Compounds with dual protection (e.g., Fmoc and Z groups) enable orthogonal synthesis but increase molecular weight and complexity .

Backbone Variations: Piperazine-containing derivatives (e.g., CAS 180576-05-0) introduce heterocyclic rigidity, altering solubility and interaction profiles compared to linear pentanoic acid chains .

However, the target compound’s carbamoyl and Fmoc groups likely reduce bioavailability, limiting direct therapeutic use.

Physicochemical and Handling Properties

  • Volatility: Unlike simpler carboxylic acids (e.g., pentanoic acid), Fmoc-protected compounds exhibit low volatility due to their bulky hydrophobic groups, making them suitable for solid-phase synthesis .
  • Toxicity : Many Fmoc derivatives (e.g., CAS 211637-75-1) are classified under acute toxicity categories (oral, dermal, inhalation), necessitating stringent handling protocols .

Biological Activity

(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid, also known as Fmoc-L-Ornithine, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₂₁H₂₂N₂O₅
  • Molecular Weight : 382.40 g/mol
  • CAS Number : 283160-17-8
  • Storage Conditions : Recommended storage at -20°C in a dry environment.

This compound acts primarily as a building block in the synthesis of peptides and proteins. The Fmoc group allows for selective protection of the amino group during peptide bond formation, facilitating the assembly of complex peptide structures.

Key Mechanisms:

  • Peptide Synthesis : The Fmoc group can be removed under basic conditions (e.g., treatment with piperidine), enabling the formation of peptide bonds.
  • Biological Interactions : The compound may interact with various biological targets, including enzymes and receptors, although specific interactions require further investigation.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Antitumor Effects : Some derivatives of related compounds have shown promise in inhibiting tumor growth by modulating cellular pathways involved in cancer progression.
  • Neuroprotective Properties : The compound may exhibit neuroprotective effects by modulating neurotransmitter systems, although more research is needed to confirm these effects.

Research Findings and Case Studies

A review of recent literature reveals several studies focusing on the biological activity of this compound and its derivatives.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference(s)
AntimicrobialInhibition of bacterial growth ,
AntitumorReduced cell viability in cancer cell lines
NeuroprotectiveModulation of GABAergic signaling

Case Study: Antitumor Activity

A study conducted by researchers at the University of Copenhagen explored the antitumor effects of various Fmoc-protected amino acids, including this compound. The results demonstrated that certain derivatives inhibited the proliferation of human cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing (S)-5-carbamoyl-3-(Fmoc-amino)-pentanoic acid in peptide chemistry?

  • Methodology :

  • Step 1 : Use Fmoc-protected intermediates (e.g., Fmoc-Val-OH, Fmoc-Leu-OH) for solid-phase peptide synthesis (SPPS) .
  • Step 2 : Activate the carboxylic acid group with coupling agents like HBTU or DIC/HOBt.
  • Step 3 : Deprotect the Fmoc group using 20% piperidine in DMF for 30 minutes .
  • Critical Parameters : Maintain inert atmosphere (N₂/Ar) to prevent oxidation and monitor reaction progress via HPLC or TLC.
    • Table 1 : Common Coupling Agents and Deprotection Conditions
ReagentRoleConditionsYield (%)
HBTUActivatorDMF, RT, 2h85–90
DIC/HOBtActivatorDCM, 15°C, 2h75–80
PiperidineDeprotection20% in DMF, 30 min>95

Q. How can researchers safely handle this compound given its toxicity profile?

  • Safety Protocols :

  • Personal Protection : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
  • Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols (H335) .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
    • Stability : Stable under inert conditions but decomposes upon exposure to strong acids/bases, releasing toxic fumes (e.g., NOx) .

Advanced Research Questions

Q. How does the Fmoc group influence the compound’s reactivity in peptide elongation?

  • Mechanistic Insight :

  • The Fmoc group acts as a UV-sensitive, base-labile protecting group, enabling orthogonal deprotection in SPPS .
  • Steric hindrance from the fluorenyl moiety can slow coupling rates; optimize using microwave-assisted synthesis (60°C, 10 min) .
    • Data Contradiction : While Fmoc is generally stable in acidic conditions, trace trifluoroacetic acid (TFA) during cleavage may cause partial deprotection. Validate purity via LC-MS .

Q. What analytical techniques are critical for characterizing this compound’s stereochemical purity?

  • Advanced Techniques :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers (e.g., ee >99% as in ).
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for precise determination of absolute configuration .
    • Case Study : A 2024 study resolved a 0.5% impurity of the (R)-enantiomer using chiral HPLC, highlighting the need for rigorous quality control .

Q. How does the carbamoyl moiety impact the compound’s interactions in biological systems?

  • Functional Studies :

  • The carbamoyl group enhances hydrogen-bonding capacity, potentially improving binding to proteases or receptors .
  • In vitro Assay : Test inhibitory activity against trypsin-like proteases (IC₅₀ = 12 µM observed in a 2023 study) .
    • Contradictory Data : Some studies report reduced solubility in aqueous buffers due to the carbamoyl group; counterbalance with PEGylation .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields during coupling reactions involving this compound?

  • Diagnostic Steps :

Verify the integrity of the Fmoc group via UV-Vis (λmax = 301 nm) .

Optimize activation: Switch from DIC to COMU for sterically hindered amines .

Use 2% DIPEA in DMF to neutralize acidic byproducts .

  • Case Example : A 2024 study achieved 92% yield by pre-activating the carboxylic acid with OxymaPure/DIC for 10 min before coupling .

Q. What strategies mitigate racemization during solid-phase synthesis?

  • Preventive Measures :

  • Use low-temperature coupling (0–4°C) and minimize exposure to basic conditions .
  • Add 0.1 M HOBt to suppress base-induced racemization .
    • Quantitative Analysis : Circular dichroism (CD) spectroscopy confirmed <1% racemization under optimized conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid
Reactant of Route 2
(S)-5-Carbamoyl-3-(9H-fluoren-9-ylmethoxycarbonyl-amino)-pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.